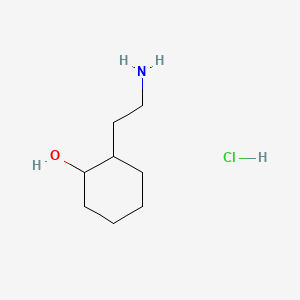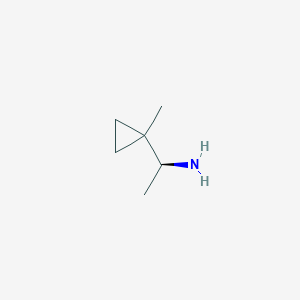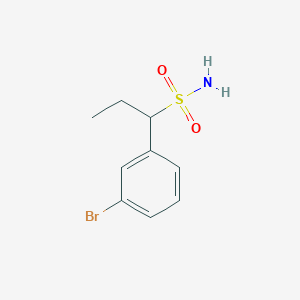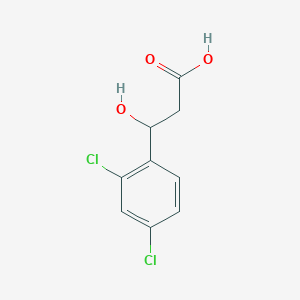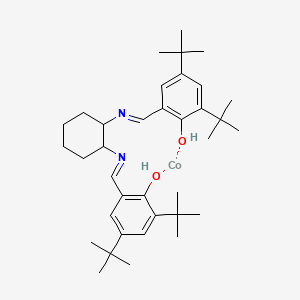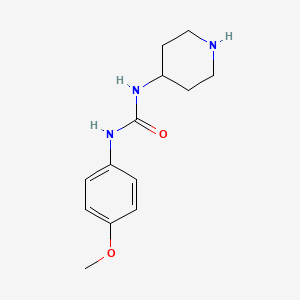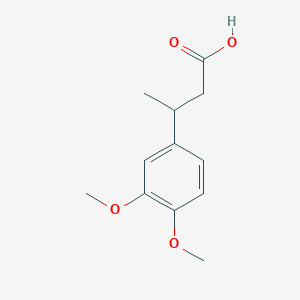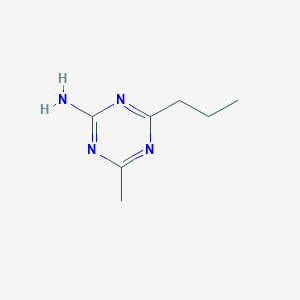
4-Methyl-6-propyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-propyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The molecular formula of this compound is C7H12N4, and it has a molecular weight of 152.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazines typically involves the cyclization of appropriate precursors. For 4-Methyl-6-propyl-1,3,5-triazin-2-amine, a common method involves the reaction of guanidine derivatives with aldehydes or ketones in the presence of a base such as cesium carbonate . This reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the triazine ring.
Industrial Production Methods
Industrial production of 1,3,5-triazines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the choice of solvents and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-propyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
4-Methyl-6-propyl-1,3,5-triazin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, triazine derivatives can inhibit enzymes or interfere with cellular processes. For example, some triazines act as inhibitors of dihydrofolate reductase, an enzyme involved in DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making triazines effective as anticancer agents.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N,N-dipropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- 4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine
- 2-氨基-4-甲基-6-甲氧基-1,3,5-三嗪
Uniqueness
4-Methyl-6-propyl-1,3,5-triazin-2-amine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl and propyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other triazine derivatives .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-methyl-6-propyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-3-4-6-9-5(2)10-7(8)11-6/h3-4H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
RORLYORPQSEEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


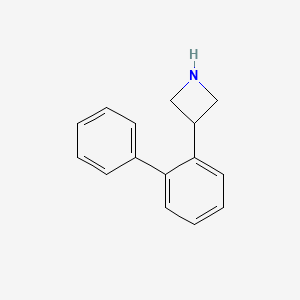
![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)
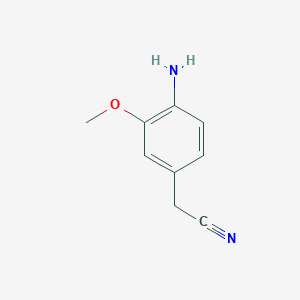
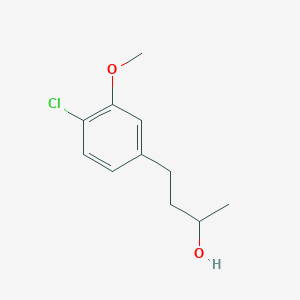
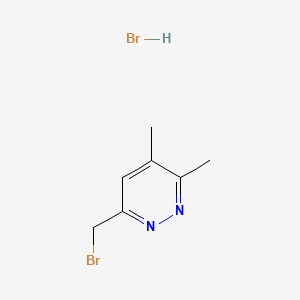
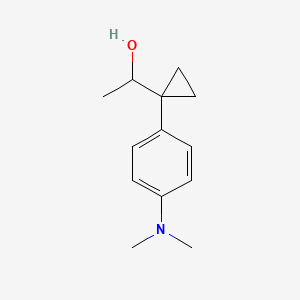
![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)
